molecular formula C22H21BrCl2N4O B1365147 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide

1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide

Cat. No.: B1365147
M. Wt: 508.2 g/mol
InChI Key: GVSFLAMLFQHOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide is a synthetic organic compound. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of substituents: The bromo and dichloro phenyl groups can be introduced via electrophilic aromatic substitution reactions.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

    Amidation: The final step involves the formation of the amide bond by reacting the carboxylic acid with piperidine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrazole ring.

    Reduction: Reduction reactions can occur at the bromo or dichloro phenyl groups, potentially leading to dehalogenation.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield dehalogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: Pyrazole derivatives are known to inhibit various enzymes, making them useful in biochemical research.

    Antimicrobial Activity: These compounds often exhibit antimicrobial properties and are studied for potential use in treating infections.

Medicine

    Drug Development: Pyrazole derivatives are explored for their potential as therapeutic agents in treating diseases like cancer, inflammation, and neurological disorders.

Industry

    Agriculture: These compounds can be used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.

    4-Bromo-2,5-dichlorophenol: Used as an intermediate in organic synthesis.

    Piperidine derivatives: Commonly used in medicinal chemistry for their pharmacological activities.

Uniqueness

1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-n-(piperidin-1-yl)-1h-pyrazole-3-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Properties

Molecular Formula

C22H21BrCl2N4O

Molecular Weight

508.2 g/mol

IUPAC Name

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide

InChI

InChI=1S/C22H21BrCl2N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)

InChI Key

GVSFLAMLFQHOED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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